3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This compound features a chromenone structure fused with a 1,3,4-oxadiazole moiety, indicating potential pharmacological significance. The presence of the oxadiazole ring enhances the compound's biological activity, making it a subject of interest in medicinal chemistry.
The compound is classified under the chemical formula and is recognized for its potential applications in pharmaceuticals. It has been studied for its antimicrobial and anticancer properties, as well as its ability to act as an antioxidant. The synthesis and evaluation of this compound have been documented in various scientific articles focusing on its biological activities and structural characteristics .
The synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves several key steps:
The synthesis has been confirmed through various spectroscopic techniques including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and elemental analysis .
The molecular structure of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one consists of a coumarin backbone with a phenyl group attached to the 5-position of the oxadiazole ring. The structural formula can be represented as follows:
The compound exhibits distinct spectral characteristics that confirm its structure:
The chemical reactivity of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can be explored through various reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one primarily involves its interaction with biological targets such as enzymes or receptors. The oxadiazole moiety is believed to play a crucial role in binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.
In antimicrobial assays, it has been shown to disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways essential for bacterial survival .
The physical properties of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one include:
Chemical properties include:
Analytical data from various studies confirm these properties through systematic evaluation .
The applications of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one are diverse:
The compound 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exemplifies a strategic molecular hybridization between two high-value pharmacophores: the coumarin (2H-chromen-2-one) system and the 1,3,4-oxadiazole ring. The coumarin moiety comprises a benzene ring fused to a pyrone ring, providing a planar, hydrophobic scaffold capable of π-π stacking interactions and hydrophobic binding within enzyme active sites [2] [10]. The 1,3,4-oxadiazole unit is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability, hydrogen-bonding capability, and bioisosteric equivalence to ester or amide functionalities [3] [9]. In this hybrid, the oxadiazole ring is linked at its 2-position to the coumarin’s 3-position via a direct carbon-carbon bond, creating a conjugated system that enhances electronic delocalization [1] [5].
Table 1: Key Structural and Electronic Properties of Pharmacophores
Pharmacophore | Core Structure | Key Properties | Role in Hybrid |
---|---|---|---|
Coumarin | Benzopyranone | Planar, hydrophobic, π-electron-rich | Enhances membrane permeability; facilitates intercalation/intercalation with biological targets |
1,3,4-Oxadiazole | Di-aza heterocycle | Electron-withdrawing, hydrogen-bond acceptor, thermally stable | Improves metabolic stability; enables dipolar interactions with enzymes |
Phenyl Ring | Aryl group | Hydrophobic, sterically defined | Modulates steric bulk and electronic effects at oxadiazole 5-position |
This hybridization creates a molecule (C₁₇H₁₀N₂O₃) with distinct electronic properties: the electron-deficient oxadiazole withdraws electrons from the coumarin ring, influencing its reactivity and binding affinity. Substituents on the phenyl ring at the oxadiazole 5-position (e.g., halogens, methoxy, alkyl groups) further fine-tune steric and electronic parameters [2] [7]. Nuclear magnetic resonance and X-ray crystallography confirm near-coplanarity between coumarin and oxadiazole rings, facilitating optimal interaction with flat binding pockets in enzymes like carbonic anhydrases [2].
The integration of coumarin and 1,3,4-oxadiazole scaffolds addresses multiple drug design objectives:
Table 2: Biological Activity Profile of Select Coumarin-Oxadiazole Hybrids
Compound | R Group (Oxadiazole 5-Ph) | CA IX Ki (nM) | CA XII Ki (nM) | Selectivity Ratio (CA IX/XII vs. CA II) |
---|---|---|---|---|
7d [2] | 3-Br | 25.8 | 31.4 | >380 |
7e [2] | 4-Cl | 18.3 | 24.9 | >400 |
7m [2] | 4-OCH₃ | 42.1 | 50.6 | >230 |
Standard (AAZ) | - | 25.0 | 5.8 | 1 |
Coumarin’s bioactivity journey began with its 1820 isolation from tonka beans by Vogel [10]. Early applications focused on anticoagulants (warfarin, acenocoumarol) and antibiotics (novobiocin). The 1990s marked a turning point with Supuran’s discovery that coumarins inhibit carbonic anhydrases via a unique zinc-independent mechanism [2] [10]. Concurrently, 1,3,4-oxadiazoles gained prominence in the 1960s–1980s with drugs like nesapidil (antiarrhythmic) and zibotentan (anticancer), leveraging their scaffold rigidity and metabolic resistance [3] [9].
The strategic fusion of these systems emerged in the early 2000s, driven by:
Table 3: Evolution of Key Hybridization Milestones
Era | Development | Impact |
---|---|---|
2000–2010 | Carotti’s 3D-QSAR models of coumarin MAO inhibitors | Rationalized coumarin’s role in targeting oxidoreductases |
2010–2015 | Supuran’s coumarin CA inhibitor crystallography | Revealed hydrolysis-dependent binding mode for CA IX/XII |
2016–2019 | Synthesis of coumarin-oxadiazole hybrids (e.g., 7a-t series) | Achieved nanomolar CA IX/XII inhibition with high isoform selectivity |
2020–Present | DFT and molecular docking optimization of substituents | Validated electronic modulation for enhanced target affinity |
This hybrid scaffold continues evolving through derivatives like 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CID 21563705), where electron-donating methoxy groups further optimize steric and electronic complementarity with CA active sites [5] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1